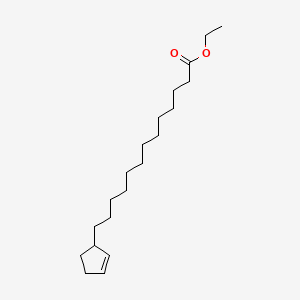

Chaulmoogric acid, ethyl ester

Description

L’acide chaulmoogrique, ester éthylique est un dérivé de l’acide chaulmoogrique, un acide gras cyclopenténylique présent dans l’huile de chaulmoogra. Cette huile est extraite des graines de diverses espèces du genre Hydnocarpus, en particulier Hydnocarpus wightiana . Historiquement, l’huile de chaulmoogra a été utilisée en médecine traditionnelle pour le traitement de la lèpre et d’autres maladies de la peau .

Propriétés

Numéro CAS |

623-32-5 |

|---|---|

Formule moléculaire |

C20H36O2 |

Poids moléculaire |

308.5 g/mol |

Nom IUPAC |

ethyl 13-[(1S)-cyclopent-2-en-1-yl]tridecanoate |

InChI |

InChI=1S/C20H36O2/c1-2-22-20(21)18-12-10-8-6-4-3-5-7-9-11-15-19-16-13-14-17-19/h13,16,19H,2-12,14-15,17-18H2,1H3/t19-/m1/s1 |

Clé InChI |

FDGHZUQYDACRTA-LJQANCHMSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCC1CCC=C1 |

SMILES isomérique |

CCOC(=O)CCCCCCCCCCCC[C@H]1CCC=C1 |

SMILES canonique |

CCOC(=O)CCCCCCCCCCCCC1CCC=C1 |

Autres numéros CAS |

623-32-5 |

Origine du produit |

United States |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation de l’acide chaulmoogrique, ester éthylique implique généralement l’estérification de l’acide chaulmoogrique avec de l’éthanol. Cette réaction est catalysée par un acide, tel que l’acide sulfurique, et implique le chauffage du mélange sous reflux .

Méthodes de Production Industrielle : Dans les milieux industriels, le processus est mis à l’échelle en utilisant des réacteurs plus grands et des systèmes à flux continu pour maintenir les conditions de réaction. Le produit brut est ensuite purifié par distillation ou recristallisation pour obtenir l’ester pur .

Types de Réactions:

Oxydation : L’ester peut être oxydé pour former divers produits d’oxydation, en fonction des réactifs et des conditions utilisés.

Réduction : La réduction de l’ester peut conduire à la formation d’alcools.

Réactifs et Conditions Communs:

Hydrolyse : Acide chlorhydrique aqueux ou hydroxyde de sodium.

Oxydation : Permanganate de potassium ou trioxyde de chrome.

Réduction : Hydrure de lithium aluminium ou borohydrure de sodium.

Principaux Produits Formés:

Hydrolyse : Acide chaulmoogrique et éthanol.

Oxydation : Divers dérivés oxydés de l’acide chaulmoogrique.

Réduction : Dérivés alcooliques de l’acide chaulmoogrique.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme précurseur dans la synthèse d’autres dérivés d’acides gras cyclopentényliques.

Biologie : Investigué pour ses propriétés antimicrobiennes, en particulier contre Mycobacterium leprae.

Médecine : Historiquement utilisé dans le traitement de la lèpre et d’autres affections cutanées.

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of other cyclopentenyl fatty acid derivatives.

Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium leprae.

Medicine: Historically used in the treatment of leprosy and other skin conditions.

Mécanisme D'action

L’activité antimicrobienne de l’acide chaulmoogrique, ester éthylique est principalement attribuée à sa capacité à perturber les membranes lipidiques des bactéries. Cette perturbation entraîne la fuite du contenu cellulaire et la mort cellulaire finale . Le composé cible les voies de synthèse des acides gras chez les bactéries, inhibant leur croissance et leur prolifération .

Composés Similaires:

- Acide hydnocarpique

- Acide gorlique

- Acides gras cyclopentényliques

Comparaison : L’acide chaulmoogrique, ester éthylique est unique en raison de sa structure cyclopenténylique spécifique, qui lui confère des propriétés antimicrobiennes distinctes. Bien que l’acide hydnocarpique et l’acide gorlique présentent également une activité antimicrobienne, l’acide chaulmoogrique, ester éthylique est plus efficace pour perturber les membranes lipidiques bactériennes .

Comparaison Avec Des Composés Similaires

- Hydnocarpic acid

- Gorlic acid

- Cyclopentenyl fatty acids

Comparison: Chaulmoogric acid, ethyl ester is unique due to its specific cyclopentenyl structure, which imparts distinct antimicrobial properties. While hydnocarpic acid and gorlic acid also exhibit antimicrobial activity, this compound is more effective in disrupting bacterial lipid membranes .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this ester, yielding chaulmoogric acid and ethanol under varying conditions.

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : Dilute HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous ethanol, reflux (80–100°C) .

-

Mechanism :

-

Product : Chaulmoogric acid (C<sub>18</sub>H<sub>30</sub>O<sub>2</sub>) and ethanol .

Base-Catalyzed Hydrolysis (Saponification)

-

Reagents/Conditions : NaOH or KOH in aqueous ethanol, reflux .

-

Product : Sodium/potassium salt of chaulmoogric acid and ethanol. Subsequent acidification yields the free acid .

| Hydrolysis Type | Catalyst | Temperature | Primary Products |

|---|---|---|---|

| Acidic | H<sub>2</sub>SO<sub>4</sub> | 80–100°C | Chaulmoogric acid + Ethanol |

| Basic | NaOH | 70–90°C | Chaulmoograte salt + Ethanol |

Oxidation Reactions

The ester’s cyclopentenyl group and alkyl chain undergo oxidation at distinct sites:

Alkene Oxidation

-

Reagents/Conditions : KMnO<sub>4</sub> (acidic or neutral), CrO<sub>3</sub>.

-

Products :

Ester Group Oxidation

Reduction Reactions

Reduction targets the ester carbonyl or the cyclopentenyl double bond:

Carbonyl Reduction

-

Reagents/Conditions : LiAlH<sub>4</sub> in dry ether, room temperature .

-

Product : 13-(cyclopent-2-enyl)tridecan-1-ol (a primary alcohol).

Alkene Hydrogenation

-

Reagents/Conditions : H<sub>2</sub>/Pd-C or PtO<sub>2</sub>, 25–60°C .

-

Product : Saturated ethyl tridecanoate derivative (requires experimental verification for this substrate).

Alcoholysis

-

Reagents/Conditions : Excess methanol or propanol with acid catalysis (H<sub>2</sub>SO<sub>4</sub>), reflux .

-

Product : Corresponding methyl or propyl esters of chaulmoogric acid .

Aminolysis

-

Reagents/Conditions : Ammonia or primary amines, heated.

-

Product : Amides (theoretical; no documented studies on this ester) .

Grignard and Organometallic Reactions

Esters react with Grignard reagents to form tertiary alcohols:

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, forming cyclopentene derivatives and fragmented hydrocarbons.

-

Light Sensitivity : Prolonged UV exposure may induce radical-mediated alkene polymerization.

Key Research Findings

-

Ethyl esters of chaulmoogric acid were critical in early 20th-century leprosy treatments due to improved solubility for intramuscular injection .

-

Industrial production involved refluxing chaulmoogric acid with ethanol and H<sub>2</sub>SO<sub>4</sub>, followed by vacuum distillation (190–220°C at 15 mmHg) .

-

Dean’s derivatives (ethyl esters) showed superior therapeutic absorption compared to free acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.